HDAC6 Inhibition Potency
10-(6-Bromohexyl)acridin-9(10H)-one inhibits human HDAC6 with an IC50 of 43 nM in a fluorescence-based enzymatic assay [1]. While this potency is lower than some highly optimized HDAC6 inhibitors (e.g., Citarinostat IC50 = 2.6 nM, TNI-97 IC50 = 0.2 nM) , it demonstrates meaningful activity within the acridone chemotype, which is underexplored for HDAC6 inhibition.
| Evidence Dimension | HDAC6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Citarinostat IC50 = 2.6 nM; TNI-97 IC50 = 0.2 nM; typical HDAC6 inhibitor range: 0.2–100 nM |
| Quantified Difference | 10-(6-Bromohexyl)acridin-9(10H)-one is ~16-fold less potent than Citarinostat and ~215-fold less potent than TNI-97 |
| Conditions | Human HDAC6 enzyme, fluorescence-based assay, 15 min preincubation |
Why This Matters
This compound provides a structurally distinct acridone scaffold for HDAC6 inhibition, offering a different IP and selectivity profile compared to hydroxamate-based inhibitors.
- [1] BindingDB BDBM50567704 (CHEMBL4857891): Inhibition of human HDAC6, IC50: 43 nM. View Source
